molecular formula C6H8N2O B597209 5,6-dimethylpyridazin-3(2H)-one CAS No. 100114-19-0

5,6-dimethylpyridazin-3(2H)-one

Cat. No. B597209
CAS RN: 100114-19-0
M. Wt: 124.143
InChI Key: AWPAHXPYSVABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethylpyridazin-3(2H)-one is a chemical compound with the CAS number 100114-19-0 . It is used for research and development purposes and is not advised for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 5,6-dimethylpyridazin-3(2H)-one is C6H8N2O . The molecular weight is 124.14 . Unfortunately, the specific structure details are not available in the sources I found.

Scientific Research Applications

  • Drug Discovery Applications : A study discussed the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This methodology, involving sequential nucleophilic aromatic substitution processes, has potential applications in drug discovery (Pattison et al., 2009).

  • Antimicrobial Agents : Another study by Al-Kamali and Al-Hazmi (2014) synthesized derivatives of cyano-5,6-dimethylpyridazin-3(2H)-thione and evaluated them for antimicrobial activity. This demonstrates the compound's relevance in developing potential antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

  • Cardiotonic Drugs : A research paper by Robertson et al. (1986) highlighted the development of dihydropyridazinone derivatives as potent cardiotonics. These compounds showed significant positive inotropic effects in animal models, suggesting their potential in treating heart conditions (Robertson et al., 1986).

  • Polymerase Inhibitors in Cancer Therapy : Ferrigno et al. (2010) described the development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These compounds were effective against BRCA-1 deficient cancer cells, demonstrating their potential in cancer therapy (Ferrigno et al., 2010).

  • Agricultural Herbicides : A study by Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, demonstrating their effectiveness in inhibiting photosynthesis in plants. This research is significant for the development of agricultural herbicides (Hilton et al., 1969).

  • Solubility and Thermodynamic Studies : Shakeel et al. (2019) conducted a study focusing on the solubility and thermodynamics of pyridazinone derivatives in different solvent systems. Understanding the solubilization behavior of these compounds is crucial for their formulation in pharmaceutical applications (Shakeel et al., 2019).

Safety and Hazards

5,6-dimethylpyridazin-3(2H)-one is intended for research and development use only . It is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not available in the sources I found.

properties

IUPAC Name

3,4-dimethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPAHXPYSVABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethylpyridazin-3(2H)-one

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